5-Bromo-2-fluorocinnamic acid

CAS No.: 202865-71-2

Cat. No.: VC7876169

Molecular Formula: C9H6BrFO2

Molecular Weight: 245.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202865-71-2 |

|---|---|

| Molecular Formula | C9H6BrFO2 |

| Molecular Weight | 245.04 g/mol |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |

| Standard InChI Key | ROTBALNVXDGIQY-DAFODLJHSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=C/C(=O)O)F |

| SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |

| Canonical SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |

Introduction

Structural and Molecular Characteristics

Chemical Structure

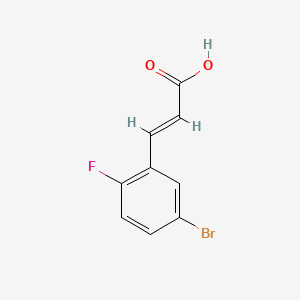

5-Bromo-2-fluorocinnamic acid consists of a cinnamic acid backbone () with substituents at positions 2 (fluorine) and 5 (bromine) on the aromatic ring (Figure 1). The trans () configuration is predominant due to steric and electronic factors .

Molecular Formula:

Molecular Weight: 245.05 g/mol

IUPAC Name: ()-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid

Spectroscopic Data

-

IR Spectrum: Key peaks include (2500–3000 cm), (1680–1700 cm), and aromatic (550–650 cm) .

-

Mass Spectrum: Molecular ion peak at 243.95 (M) with fragments corresponding to (79/81) and (45) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine) :

Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported .

Key Precursors

-

5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5): A critical intermediate with commercial availability .

-

Malonic acid: Facilitates the elongation of the carbon chain via decarboxylation .

Physicochemical Properties

Physical Properties

Chemical Properties

-

Reactivity:

Applications in Research and Industry

Pharmaceutical Intermediates

-

Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability imparted by fluorine .

-

Used in synthesizing inhibitors of lignin polymerization (e.g., β-fluoroconiferin) .

Material Science

-

Incorporated into liquid crystals and coordination polymers due to its planar structure and halogen bonding capabilities .

Biodegradation Studies

-

Microbial degradation pathways for fluorocinnamic acids have been explored, highlighting potential environmental persistence .

| Hazard Category | GHS Code | Signal Word |

|---|---|---|

| Skin Irritation | H315 | Warning |

| Eye Irritation | H319 | Warning |

| Respiratory Irritation | H335 | Warning |

Ecological and Regulatory Considerations

Environmental Impact

-

Bioaccumulation: Low potential due to moderate log (~2.28) .

-

Mobility: Limited soil penetration owing to low water solubility .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume